3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. The compound's IUPAC name reflects its structural features, which include an ethylamino group and a dihydroindene moiety. This compound belongs to the class of synthetic cathinones, which are derivatives of the natural stimulant cathinone found in khat leaves. The molecular formula for 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is , indicating a relatively simple structure with significant implications for pharmacology and analytical chemistry.
The synthesis of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol can be achieved through several methods, primarily involving the starting material 2-aminoindan. A notable synthesis pathway includes:
The molecular structure of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol features:
The compound has specific identifiers such as:
InChI=1S/C11H15N/c1-2-8-3-4-9-6-11(12)7-10(9)5-8/h3-5,11H,2,6-7,12H2,1H3
QFVLPPKNLMAKEX-UHFFFAOYSA-N
These identifiers are crucial for database searches and chemical characterization.
The reactivity of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol can be attributed to its functional groups:
These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry .
The mechanism of action for 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol relates primarily to its interaction with neurotransmitter systems in the brain. As a synthetic cathinone analog, it may influence dopaminergic and serotonergic pathways:
These mechanisms are crucial for understanding its pharmacological profile and potential therapeutic applications .
The physical properties of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol include:
Chemical properties encompass:
These properties are essential for practical applications in laboratories and industrial settings .
The primary applications of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol include:
CAS No.: 3225-82-9
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6